An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-methylbenzo[d]thiazol-6-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-methylbenzo[d]thiazol-6-amine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Fluoro-2-methylbenzo[d]thiazol-6-amine (CAS No: 1369131-45-2), a heterocyclic compound of increasing interest in medicinal chemistry and materials science. As a substituted benzothiazole, its unique structural features—a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 6-position—impart a distinct set of properties that are critical for its application in drug development and chemical synthesis. This document synthesizes available data on its identity, structure, predicted physicochemical parameters, and safety considerations. Furthermore, it outlines authoritative, standardized protocols for the experimental determination of these properties, providing a framework for researchers to generate robust and reproducible data. The insights herein are intended to support scientists and drug development professionals in leveraging the full potential of this molecule.
Introduction: The Significance of Substituted Benzothiazoles
The benzothiazole scaffold is a privileged heterocyclic system in drug discovery, forming the core of numerous compounds with a wide array of biological activities.[1][2] The incorporation of specific functional groups, such as fluorine, can dramatically modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 4-Fluoro-2-methylbenzo[d]thiazol-6-amine is an exemplar of this chemical design strategy. The strategic placement of its substituents is hypothesized to influence its electronic distribution, lipophilicity, and hydrogen bonding capacity, thereby defining its behavior in both chemical and biological systems. Understanding these fundamental physicochemical properties is a prerequisite for any rational drug design program or synthetic application.
Molecular Identity and Structural Elucidation
A precise understanding of a compound's identity and structure is the foundation of all subsequent scientific investigation.
Compound Identification
The subject of this guide is unambiguously identified by the following nomenclature and registry numbers.
| Identifier | Value |
| Chemical Name | 4-fluoro-2-methylbenzo[d]thiazol-6-amine[3] |
| Synonyms | 4-fluoro-2-methyl-1,3-benzothiazol-6-amine[4] |
| CAS Number | 1369131-45-2[3] |
| EC Number | 818-317-5[3] |
| Molecular Formula | C₈H₇FN₂S[4] |
| Molecular Weight | 182.22 g/mol |
| Monoisotopic Mass | 182.0314 Da[4] |
Chemical Structure and Representation
The two-dimensional structure of the molecule is presented below. Key structural representations useful for computational and database searches are also provided.
Caption: 2D Structure of 4-Fluoro-2-methylbenzo[d]thiazol-6-amine.
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SMILES: CC1=NC2=C(C=C(C=C2S1)N)F[4]
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InChI: InChI=1S/C8H7FN2S/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3[4]
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InChIKey: DRJJOSJOJYWBQG-UHFFFAOYSA-N[4]
Physicochemical Properties: Predicted and Experimental
A comprehensive profile of physicochemical properties is essential for predicting a compound's behavior. This section summarizes key parameters. It is important to note that while robust computational models exist, experimentally verified data for this specific molecule is sparse in publicly accessible literature.
Summary of Key Parameters
| Property | Predicted Value | Experimental Value | Significance in Drug Development |
| Melting Point (°C) | N/A | Not Available | Influences solubility, dissolution rate, and formulation options. |
| Boiling Point (°C) | N/A | Not Available | Relevant for purification (distillation) and thermal stability assessment. |
| Water Solubility | N/A | Not Available | Critical for bioavailability and formulation of aqueous dosage forms. |
| logP (Octanol/Water) | 2.2[4] | Not Available | Measures lipophilicity; key predictor of membrane permeability and ADME properties. |
| pKa | N/A | Not Available | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | N/A | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
Authoritative Experimental Protocols for Physicochemical Characterization
To address the gap in experimental data, this section details standardized, self-validating methodologies for determining the core physicochemical properties. Adherence to these protocols ensures data integrity and comparability across different laboratories.
Workflow for Property Determination
The logical flow for characterizing a novel compound like 4-Fluoro-2-methylbenzo[d]thiazol-6-amine is outlined below. The process begins with ensuring sample purity, which is paramount for accurate measurements.
Caption: Standard workflow for physicochemical property determination.
Melting Point Determination (Capillary Method)
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Principle: This method determines the temperature at which a substance transitions from a solid to a liquid phase. The melting range provides an indication of purity.
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Methodology:
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Finely powder a small, dry sample of 4-Fluoro-2-methylbenzo[d]thiazol-6-amine.
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Pack the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Perform the measurement in triplicate to ensure reproducibility.
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Partition Coefficient (logP) by HPLC
-
Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. This method is faster and requires less material than the traditional shake-flask method.
-
Methodology:
-
Prepare a standard solution of 4-Fluoro-2-methylbenzo[d]thiazol-6-amine in a suitable solvent (e.g., acetonitrile).
-
Create a calibration curve using a series of reference compounds with known logP values.
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Inject the sample onto a calibrated C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase of methanol/water or acetonitrile/water.
-
Measure the retention time (t_R) of the compound.
-
Calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Determine the logP by interpolating the log(k) value of the test compound against the calibration curve of log(k) vs. known logP values of the standards.
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Aqueous Solubility (Shake-Flask Method)
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Principle: This classic method measures the saturation concentration of a compound in a specific solvent (e.g., water or buffer) at a constant temperature.
-
Methodology:
-
Add an excess amount of solid 4-Fluoro-2-methylbenzo[d]thiazol-6-amine to a vial containing a known volume of purified water or a relevant buffer (e.g., pH 7.4 phosphate-buffered saline).
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Express the solubility in units such as mg/mL or µM.
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Spectroscopic and Spectrometric Profile
While specific spectra for this compound are not widely published, characterization would rely on standard techniques. For structurally related benzothiazoles, IR, NMR, and Mass Spectrometry are routinely used for confirmation.[5][6]
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Infrared (IR) Spectroscopy: Expected characteristic peaks would include N-H stretching for the amine group, C-F stretching, C=N stretching of the thiazole ring, and aromatic C-H and C=C vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and environment of protons, including distinct signals for the methyl group, the aromatic protons, and the amine protons.
-
¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule.
-
¹⁹F NMR: Would be crucial for confirming the presence and environment of the fluorine atom.
-
-
Mass Spectrometry (MS): Would confirm the molecular weight by identifying the molecular ion peak (M+) or protonated molecular ion ([M+H]+). The fragmentation pattern would provide further structural evidence. Predicted collision cross-section values for various adducts are available.[4]
Safety, Handling, and Storage
Proper handling of any chemical substance is critical to ensure laboratory safety.
Hazard Identification
Based on available data, 4-Fluoro-2-methylbenzo[d]thiazol-6-amine is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[3][7]
-
Skin Irritation: Causes skin irritation (H315).[3]
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Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (H336).[3]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][9]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
For related compounds, storage at 4°C and protection from light is recommended.
Conclusion and Future Directions
4-Fluoro-2-methylbenzo[d]thiazol-6-amine is a compound with significant potential, stemming from its unique substitution pattern on the biologically relevant benzothiazole core. While computational data provides a valuable starting point, this guide highlights a critical need for comprehensive experimental characterization. The protocols outlined herein provide a clear roadmap for researchers to generate the empirical data required for melting point, solubility, logP, and pKa. Such data will be invaluable for building accurate structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR), ultimately accelerating the translation of this promising molecule from a laboratory curiosity to a valuable tool in drug discovery and beyond.
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